tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate
Description
tert-Butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is a bicyclic compound featuring a morpholine ring fused with a piperidine moiety, protected by a tert-butyloxycarbonyl (Boc) group. This scaffold is widely employed in medicinal chemistry as a versatile intermediate for drug discovery, particularly in the synthesis of kinase inhibitors and protease-targeting molecules . Its structural rigidity and functional group diversity allow for tailored modifications to optimize pharmacokinetic properties.
Properties
CAS No. |
1368143-09-2 |
|---|---|
Molecular Formula |
C14H26N2O3 |
Molecular Weight |
270.4 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate typically involves the reaction of morpholine with piperidine derivatives under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as hydrogenation, cyclization, and esterification, optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(piperidin-4-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a drug candidate. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl 2-(piperidin-4-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on Piperidine and Morpholine Rings
Piperidine-Based Analogs
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate () :
- Substituent : 4-Chlorobenzoyl group at the piperidine nitrogen.
- Properties : Higher molecular weight (322.12 g/mol) due to the aromatic substituent. Rf = 0.19 (PE/EtOAc), indicating moderate polarity.
- Synthesis : Characterized via HRMS (m/z 322.1203 [M+H]⁺) and FTIR, showing carbonyl stretches at 1680 cm⁻¹ .
- tert-Butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate (): Substituent: Thienopyrimidine group, a heteroaromatic moiety. Applications: Likely used in kinase inhibitor development due to its planar, electron-deficient structure .
Morpholine-Based Analogs
Physicochemical and Spectral Properties
- Notable Trends: Bulkier substituents (e.g., 4-chlorobenzoyl) increase molecular weight and reduce polarity, as evidenced by Rf values .
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